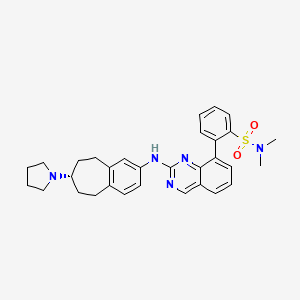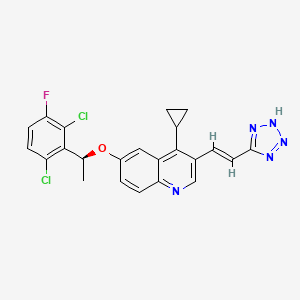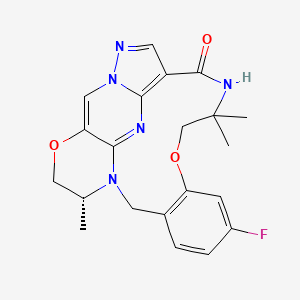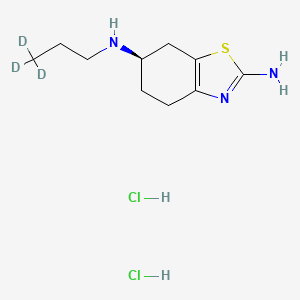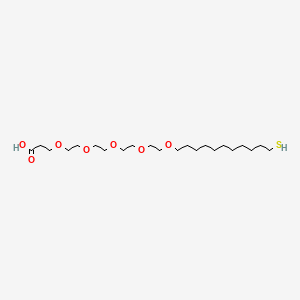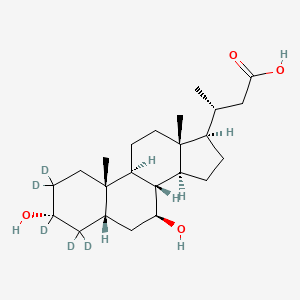
24-Nor Ursodeoxycholic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Norursodeoxycholic acid-d5 is a synthetic bile acid derivative. It is a deuterated form of 24-Norursodeoxycholic acid, which means that it contains five deuterium atoms. This compound is primarily used in scientific research due to its unique properties and potential therapeutic applications, particularly in the treatment of liver diseases.
Méthodes De Préparation
The synthesis of 24-Norursodeoxycholic acid-d5 involves several steps. The starting material is typically a bile acid derivative, which undergoes a series of chemical reactions to introduce the deuterium atoms. The synthetic route includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium.
Oxidation and Reduction: These reactions are used to modify the functional groups and achieve the desired structure.
Industrial production methods for 24-Norursodeoxycholic acid-d5 are similar to laboratory synthesis but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.
Analyse Des Réactions Chimiques
24-Norursodeoxycholic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
24-Norursodeoxycholic acid-d5 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of bile acids and their derivatives.
Biology: It is used to investigate the metabolic pathways and biological effects of bile acids in various organisms.
Medicine: It has potential therapeutic applications in the treatment of liver diseases, such as primary sclerosing cholangitis and non-alcoholic fatty liver disease.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 24-Norursodeoxycholic acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of bile acid receptors and transporters, which play a crucial role in maintaining bile acid homeostasis. Additionally, it has been shown to influence the immune response by modulating the activity of T cells, particularly CD8+ T cells .
Comparaison Avec Des Composés Similaires
24-Norursodeoxycholic acid-d5 is unique compared to other bile acid derivatives due to its deuterium content, which enhances its stability and resistance to metabolic degradation. Similar compounds include:
Ursodeoxycholic acid: A naturally occurring bile acid used to treat liver diseases.
Tauro-ursodeoxycholic acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility.
Glyco-ursodeoxycholic acid: A glycine-conjugated form of ursodeoxycholic acid with similar therapeutic properties.
Each of these compounds has unique properties and applications, but 24-Norursodeoxycholic acid-d5 stands out due to its enhanced stability and potential for use in advanced therapeutic applications .
Propriétés
Formule moléculaire |
C23H38O4 |
|---|---|
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1/i6D2,11D2,15D |
Clé InChI |
QYYDXDSPYPOWRO-FBKGEQRYSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)O)C)C)([2H])[2H])O |
SMILES canonique |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


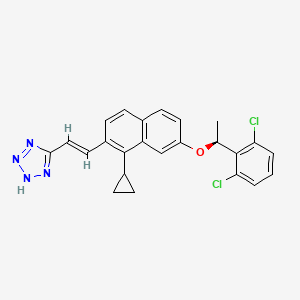
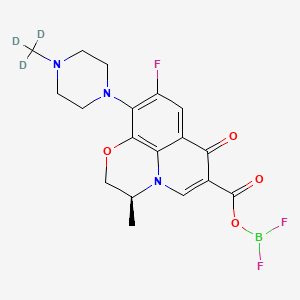
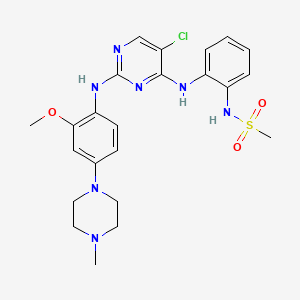
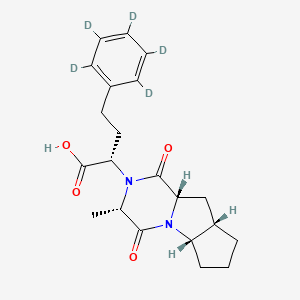

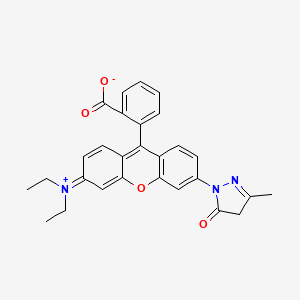
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
